P62-mediated mitophagy inducer

mitophagy quantification mt-Keima assay Keap1-Nrf2 PPI inhibition

Standard mitophagy inducers (CCCP/FCCP) collapse ΔΨm, causing ATP depletion and cytotoxicity that confound data interpretation. This compound activates mitophagy via reversible Keap1-Nrf2 inhibition without membrane depolarization. - Retains full activity in PINK1-/- & Parkin-/- models (Parkin-independent) - Increases ΔΨm (1.78-fold) & maximal respiration while reducing mitochondrial volume (15.66%) - Essential positive control for Keap1-Nrf2 PPI inhibitor screening - 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole, C14H9IN4O2, MW 392.15

Molecular Formula C14H9IN4O2
Molecular Weight 392.15 g/mol
CAS No. 1809031-84-2
Cat. No. B2652579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP62-mediated mitophagy inducer
CAS1809031-84-2
Molecular FormulaC14H9IN4O2
Molecular Weight392.15 g/mol
Structural Identifiers
InChIInChI=1S/C14H9IN4O2/c15-11-4-2-5-12(8-11)18-9-14(16-17-18)10-3-1-6-13(7-10)19(20)21/h1-9H
InChIKeyLSVWEYNSNZJEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PMI Chemical Identity and Pharmacological Classification


P62-mediated mitophagy inducer (PMI), chemically defined as 1-(3-iodophenyl)-4-(3-nitrophenyl)-1H-1,2,3-triazole (C14H9IN4O2, MW 392.15), is a small-molecule pharmacological tool that activates mitochondrial autophagy through a mechanism fundamentally distinct from conventional mitophagy inducers [1]. Unlike mitochondrial uncouplers (e.g., CCCP/FCCP) that trigger mitophagy via abrupt dissipation of the mitochondrial membrane potential (ΔΨm), PMI functions as a reversible inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), thereby stabilizing Nrf2 and up-regulating p62/SQSTM1 expression to drive mitochondria into autophagic degradation without Parkin recruitment or ΔΨm collapse [1][2]. PMI retains full mitophagy-inducing activity in cells lacking a functional PINK1/Parkin pathway, positioning it as a unique probe for studying Parkin-independent mitochondrial quality control [1][3].

Why Generic Mitophagy Inducers Cannot Substitute PMI


Standard mitophagy inducers such as the protonophore uncouplers CCCP and FCCP operate by collapsing ΔΨm, which globally depolarizes mitochondria, triggers PINK1/Parkin-dependent ubiquitination cascades, and causes non-specific cytotoxicity from abrupt bioenergetic failure [1]. In contrast, PMI activates mitophagy through a Keap1-Nrf2 PPI-inhibitory mechanism that up-regulates p62 expression, promotes p62 mitochondrial recruitment, and selectively targets organelles for degradation while preserving ΔΨm and respiratory competence of the remaining mitochondrial network [1][2]. Furthermore, other Nrf2 activators such as sulforaphane (SFN), dimethyl fumarate (DMF), curcumin, and TBHQ—which modify Keap1 covalently rather than through direct PPI inhibition—fail to induce mitochondrial clearance despite up-regulating p62, demonstrating that Nrf2 activation alone is insufficient for mitophagy induction [3]. These mechanistic divergences mean that substituting PMI with a generic mitophagy inducer or Nrf2 activator introduces qualitatively different cellular perturbations, confounding experimental interpretation and procurement strategy alike.

Quantitative Evidence: PMI Versus Pharmacological Alternatives


Mitophagy Induction Measured by mt-Keima Ratiometric Imaging

In a direct head-to-head comparison using the mt-Keima dual-excitation ratiometric assay in MEFs, PMI (10 μM, 24 h) produced a mitophagy index of 3.80 ± 0.31 (normalized to DMSO control = 1.00 ± 0.06), whereas sulforaphane (SFN, 1 μM) yielded only 0.85 ± 0.12. Co-treatment with SFN completely abolished PMI-induced mitophagy (1.05 ± 0.04) [1]. In a separate cross-study comparable experiment, PMI produced a mitophagy index of 4.33 ± 0.46 versus DMF (1.00 ± 0.08), curcumin (0.98 ± 0.05), and TBHQ (1.11 ± 0.15), all normalized to control (1.00 ± 0.11). The PMI analogue Compound 4, which lacks Nrf2-inducing activity, failed to trigger mitophagy (not quantified as positive), confirming Nrf2-dependence of the mechanism [1].

mitophagy quantification mt-Keima assay Keap1-Nrf2 PPI inhibition mitochondrial quality control

Mitochondrial Volume Reduction in Live-Cell Imaging

Live-cell confocal imaging of MEFs stained with TMRM and Fluo-4 AM following 24 h treatment revealed that PMI (10 μM) significantly reduced mitochondrial volume to 15.66% ± 1.63 of cell volume, compared to DMSO control (20.10% ± 1.83) [1]. In the same experiment, sulforaphane (SFN, 1 μM) produced the opposite effect, increasing mitochondrial volume to 22.41% ± 1.75. Co-treatment with PMI and SFN further expanded the mitochondrial network to 25.03% ± 1.83, demonstrating antagonism between the two compounds [1].

mitochondrial network remodeling mitochondrial volume quantification autophagic mitochondrial clearance Nrf2 activator comparison

P62 Mitochondrial Recruitment and Poly-Ubiquitination

Immunofluorescence analysis of MEFs expressing mitochondria-targeted RFP (mt-RFP) demonstrated that PMI (10 μM, 24 h) triggered extensive mitochondrial localization of p62 (2.43 ± 0.35-fold vs. control = 1.00 ± 0.36), whereas SFN (1 μM) produced no significant p62 mitochondrial recruitment (0.84 ± 0.13) [1]. Consistently, mitochondrial poly-ubiquitination—a prerequisite signal for p62 translocation—was significantly elevated by PMI (1.53 ± 0.29 vs. control = 1.00 ± 0.00), but not by SFN (0.92 ± 0.26). Co-treatment with both compounds abolished PMI-induced mitochondrial poly-ubiquitination (0.85 ± 0.44) and p62 recruitment (0.91 ± 0.15) [1].

p62/SQSTM1 mitochondrial translocation mitochondrial poly-ubiquitination autophagy receptor recruitment Keap1 inhibitor selectivity

PINK1/Parkin-Independent Mitophagy Activity

PMI activates mitophagy without recruiting Parkin to mitochondria and retains full activity in cells lacking a functional PINK1/Parkin pathway [1][2]. Quantitative Western blotting of mitochondrial fractions confirmed that PMI exposure (10 μM, 24 h) does not alter Parkin mitochondrial association (1.04 ± 0.09 vs. control = 1.00 ± 0.00), whereas the canonical mitophagy pathway triggered by CCCP/FCCP is strictly dependent on PINK1-mediated Parkin recruitment and ΔΨm collapse [2][3]. PMI-induced mitophagy is, however, abolished in Nrf2−/− and p62−/− MEFs, confirming that PMI operates through a genetically distinct Nrf2-p62 axis rather than the PINK1/Parkin cascade [2].

PINK1/Parkin-independent mitophagy Parkinson's disease models mitochondrial quality control pharmacological mitophagy activator

Preservation of Mitochondrial Membrane Potential and Bioenergetics

Quantitative TMRM imaging in MEFs demonstrated that PMI (10 μM, 24 h) significantly increases ΔΨm to 1.78 ± 0.22 (normalized to control = 1.00 ± 0.25), indicative of enhanced mitochondrial health in the remaining network [1]. This contrasts fundamentally with CCCP and FCCP, which collapse ΔΨm as their primary mechanism of mitophagy induction—a process that globally depolarizes all mitochondria, causing ATP depletion and non-specific cytotoxicity [2]. Maximal oxygen consumption rate (OCR) following FCCP + oligomycin challenge confirmed preserved respiratory capacity in PMI-treated cells (362.56 ± 24.34 pmol/min vs. control = 264.52 ± 22.59 pmol/min), despite reduced mitochondrial mass, indicating enhanced respiratory efficiency per organelle [1].

mitochondrial membrane potential ΔΨm preservation bioenergetics mitochondrial uncoupler comparison

NQO1 Induction as a Surrogate for Nrf2 Activation

PMI induces a doubling of NAD(P)H:quinone oxidoreductase 1 (NQO1) enzymatic activity at 1 μM, demonstrating potent Nrf2/ARE transcriptional activation at low micromolar concentrations . NQO1 is a well-established Nrf2 target gene and serves as a canonical biomarker for functional Nrf2 pathway engagement. While direct comparator data at matched concentration are not available in the same assay, the effective concentration of PMI for NQO1 induction (1 μM) is approximately 10-fold lower than the standard working concentration for mitophagy induction (10 μM), indicating a wide therapeutic window between target engagement and functional mitophagy readout [1].

NQO1 enzymatic activity Nrf2 target gene induction ARE-dependent transcription potency benchmarking

Research and Industrial Application Scenarios


Parkinson's Disease Models with PINK1/Parkin Deficiency

In PINK1−/− or Parkin−/− MEFs, primary neurons, or iPSC-derived dopaminergic neurons, CCCP and FCCP fail to induce mitophagy due to their strict dependence on the PINK1/Parkin cascade. PMI—which retains full mitophagy-inducing activity in cells devoid of functional PINK1/Parkin through its Nrf2-p62 mechanism—is the only validated pharmacological tool for interrogating Parkin-independent mitochondrial quality control pathways in these disease-relevant genetic backgrounds [1][2]. Experimental design should include p62−/− and Nrf2−/− controls to confirm pathway specificity, as PMI activity is abolished in both knockout lines [1].

Dissociating Mitophagy from Bioenergetic Crisis

Standard uncouplers (CCCP/FCCP) induce mitophagy at the cost of global ΔΨm collapse, ATP depletion, and cytotoxicity, making it impossible to determine whether observed phenotypes arise from mitophagy or from bioenergetic failure. PMI uniquely increases ΔΨm (1.78 ± 0.22-fold) and maximal respiratory capacity (362.56 ± 24.34 pmol/min) while simultaneously reducing mitochondrial volume (15.66% ± 1.63), enabling clean dissection of mitophagy-dependent phenotypes in models of cardiac hypertrophy, ischemia-reperfusion injury, and neurodegeneration where mitochondrial bioenergetics must be preserved [1][2]. PMI has been specifically employed to demonstrate that mitophagy enhancement inhibits cardiac functional damage in FGF21-deficient TAC mouse models [3].

Keap1-Nrf2-p62 Loop in Drug Discovery and Toxicology

PMI is the prototypical reversible Keap1-Nrf2 PPI inhibitor that establishes the functional link between direct Nrf2 activation and mitochondrial clearance. Unlike covalent Keap1 modifiers (SFN, DMF, TBHQ, curcumin) that up-regulate p62 but fail to recruit it to mitochondria, PMI drives the complete p62-Nrf2-p62 mitophagy regulatory loop: Nrf2 stabilization → p62 expression → p62 mitochondrial translocation → mitochondrial poly-ubiquitination → autophagic clearance [1][4]. This makes PMI the essential positive control for screening campaigns aimed at discovering next-generation Keap1-Nrf2 PPI inhibitors with mitophagy-inducing properties, and for toxicology studies evaluating whether Nrf2 activation alone is sufficient for mitochondrial quality control outcomes.

Respiratory Function Studies with Selective Organelle Turnover

In Seahorse XF-based mitochondrial stress test protocols, PMI enables the study of mitophagy-coupled respiratory remodeling. PMI-treated MEFs exhibit increased superoxide production (1.51 ± 0.26-fold), which is significantly greater than SFN-treated cells (1.16 ± 0.17-fold) and mechanistically linked to enhanced oxidative metabolism and superoxide-dependent mitophagy activation [1]. The preserved ΔΨm and lack of mitochondrial fragmentation (aspect ratio PMI: 1.00 ± 0.02 vs. control: 1.00 ± 0.01) mean that PMI can be used in longitudinal respiratory studies where sustained mitochondrial function is required—a context in which CCCP/FCCP are incompatible due to immediate depolarization [1].

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